(4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane
Description
Properties
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)sulfonylmethylsulfanyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2S2/c14-10-1-5-12(6-2-10)18-9-19(16,17)13-7-3-11(15)4-8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBXEBMMQCXXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including the reaction of 4-chlorophenyl methyl sulfide with appropriate oxidizing agents under controlled conditions. The reaction conditions typically involve the use of strong oxidants such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in an acidic medium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using industrial-grade oxidants and reactors designed to handle high temperatures and pressures. The process would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Further oxidation can lead to the formation of sulfone derivatives.
Reduction: : Reduction reactions can convert the sulfone group to sulfide.
Substitution: : Substitution reactions can occur at the chloro positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2) in acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles under different reaction conditions.
Major Products Formed
Oxidation: : Sulfone derivatives.
Reduction: : Sulfide derivatives.
Substitution: : Chloro-substituted derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of other sulfur-containing compounds.
Biology: : Studied for its potential biological activities and interactions with biological molecules.
Medicine: : Investigated for its potential therapeutic properties and use in drug development.
Industry: : Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The specific molecular targets and pathways would depend on the context of its application, such as its role in biological systems or its use in chemical synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfone Derivatives
(a) (Chloromethyl)(4-Chlorophenyl)Dioxo-Lambda~6~-Sulfane (CAS 5943-04-4)
- Structure : A sulfone with a chloromethyl (-CH2Cl) and 4-chlorophenyl group.
- Key Differences : The absence of the [(4-chlorophenyl)sulfanyl]methyl substituent reduces steric hindrance and electron-withdrawing effects compared to the target compound.
- Applications : Used as an intermediate in fungicide synthesis (e.g., metconazole) due to its stability and ease of functionalization .
(b) 4-Chlorophenyl Phenyl Sulfone
- Structure : Simpler sulfone with a phenyl and 4-chlorophenyl group.
- Key Differences : Lacks the sulfanylmethyl bridge, resulting in lower molecular weight (C12H9ClO2S, ~252.7 g/mol) and reduced hydrophobicity.
Table 1: Comparison of Sulfone Derivatives
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | N/A | C13H9Cl2O2S2 | 338.25 | Complex sulfanylmethyl substituent |
| (Chloromethyl)(4-Chlorophenyl)Dioxo-Sulfane | 5943-04-4 | C7H5Cl2O2S | 223.09 | Chloromethyl group, agrochemical use |
| 4-Chlorophenyl Phenyl Sulfone | 15484-87-8 | C12H9ClO2S | 252.71 | Simpler structure, high thermal stability |
Sulfide Analogs
Sulfides (thioethers) differ from sulfones in oxidation state (sulfur at -2 vs. +6), altering reactivity.
(a) 4-Chlorodiphenyl Sulfide (CAS 13908-09-7)
- Structure : A sulfide with two 4-chlorophenyl groups.
- Comparison : Less polar than sulfones, making it more lipophilic. Susceptible to oxidation to sulfones, which is a critical pathway in prodrug activation .
(b) (4-Chloro-3-Fluorophenyl)(4-Chlorobenzyl)Sulfane (CAS 1443327-44-3)
- Structure : Contains a fluorinated phenyl group and benzyl sulfide.
Complex Heterocyclic Derivatives
(a) 4-([(4-Chlorobenzyl)Sulfanyl]Methyl)-6-[(4-Chlorophenyl)Sulfanyl]-2-Phenylpyrimidine (CAS 338960-93-3)
- Structure : Pyrimidine core with dual sulfanyl substituents.
- Molecular weight (469.45 g/mol) and hydrophobicity are significantly higher than the target sulfone .
(b) 2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-(4-Methylphenyl)Acetamide (CAS 687563-43-5)
Research Findings and Implications
- Toxicity Profile : N-Substituted sulfone derivatives (e.g., hemolytic activity in ) suggest that bulky substituents like [(4-chlorophenyl)sulfanyl]methyl may reduce cytotoxicity by limiting membrane disruption .
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step functionalization, contrasting with simpler sulfones produced via direct oxidation of sulfides .
Biological Activity
(4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane, also known by its CAS number 59662-66-7, is a complex chemical compound with a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of both chloro and sulfonyl functional groups, which are known to contribute to its biological activity. The structural complexity allows for interactions with various biological targets.
1. Antibacterial Activity
Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. A study highlighted the effectiveness of synthesized compounds against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. The compounds were also tested against other strains with varying results, indicating a broad spectrum of antibacterial potential .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
2. Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitory activity was evaluated through IC50 values, where lower values indicate higher potency. Some derivatives achieved IC50 values significantly lower than the reference standard thiourea, suggesting strong potential for therapeutic applications in conditions like Alzheimer's disease and urea cycle disorders .
| Compound | IC50 (µM) |
|---|---|
| Compound 7l | 2.14±0.003 |
| Compound 7m | 0.63±0.001 |
| Compound 7n | 2.17±0.006 |
| Thiourea (Reference) | 21.25±0.15 |
3. Anticancer Potential
The pharmacological behavior of compounds with similar structures has been linked to anticancer activity. Research indicates that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of protein interactions and inhibition of specific enzymes involved in tumor growth .
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors:
- Covalent Bond Formation : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
- Protein Binding : Studies using bovine serum albumin (BSA) demonstrate that the compound binds effectively, which may influence its distribution and efficacy in biological systems .
Case Studies and Research Findings
Recent studies have focused on synthesizing new derivatives based on the core structure of this compound, aiming to enhance its biological activity:
- Antibacterial Screening : Compounds were synthesized and screened against multiple bacterial strains, yielding several candidates with enhanced antibacterial properties.
- In Vitro Testing : These compounds underwent rigorous in vitro testing for enzyme inhibition, demonstrating significant potential as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
